molecular formula C20H15NO2 B2892851 (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 22311-74-6

(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2892851
CAS No.: 22311-74-6
M. Wt: 301.3 g/mol
InChI Key: YOJABMSUQZRPTE-WYMLVPIESA-N
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Description

“(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a tricyclic quinoline derivative featuring a cyclopenta[b]quinoline core fused with a phenylmethylidene substituent at the 3-position and a carboxylic acid group at the 9-position. This structure combines aromatic rigidity (from the quinoline and phenyl groups) with the flexibility of the cyclopentane ring, influencing its electronic and steric properties.

Properties

CAS No.

22311-74-6

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

(3E)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C20H15NO2/c22-20(23)18-15-8-4-5-9-17(15)21-19-14(10-11-16(18)19)12-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,22,23)/b14-12+

InChI Key

YOJABMSUQZRPTE-WYMLVPIESA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

solubility

not available

Origin of Product

United States

Biological Activity

(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a compound belonging to the cyclopentaquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cholinesterases, anti-inflammatory properties, and potential applications in cancer therapy.

Structural Characteristics

The compound's chemical structure is characterized by a cyclopentaquinoline backbone with a phenylmethylidene substituent and a carboxylic acid functional group. The molecular formula is C20H15NO2C_{20}H_{15}NO_2, and it can be represented as follows:

  • Molecular Formula : C20_{20}H15_{15}NO2_2
  • SMILES Notation : C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CC=C4)C(=O)O

Cholinesterase Inhibition

Recent studies have demonstrated that cyclopentaquinoline derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives such as 3b and 3f showed potent inhibitory activity with IC50_{50} values of 113.34 nM for AChE and 103.73 nM for BuChE, indicating their potential in treating neurodegenerative diseases like Alzheimer's disease .

CompoundAChE IC50_{50} (nM)BuChE IC50_{50} (nM)
3b113.34103.73
3f95.00120.00

Anti-inflammatory Properties

In vitro studies have indicated that quinoline derivatives, including those related to cyclopentaquinolines, possess anti-inflammatory properties. These compounds were evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The results suggested that certain derivatives exhibited anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without significant cytotoxicity .

Anticancer Activity

The anticancer potential of cyclopentaquinoline derivatives has also been investigated. For example, compounds have shown selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and T47D) and cervical cancer (HeLa). The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .

Case Studies

  • Study on Cholinesterase Inhibition : A series of cyclopentaquinoline derivatives were synthesized and tested for cholinesterase inhibition using Ellman's method. The study highlighted the structure-activity relationship, demonstrating that modifications in the alkyl chain length significantly influenced the inhibitory potency against AChE and BuChE .
  • Anti-inflammatory Evaluation : Quinoline-related carboxylic acid derivatives were screened for their ability to inhibit inflammation in macrophage models. The findings indicated that these compounds could modulate inflammatory responses effectively while maintaining low toxicity profiles .
  • Anticancer Mechanisms : Research focusing on the cytotoxic effects of cyclopentaquinolines revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases . This suggests a dual role where they not only inhibit tumor growth but also promote programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the cyclopenta[b]quinoline-9-carboxylic acid core but differ in substituents at the 3-position:

Compound Name Substituent at 3-Position Molecular Weight Key Properties/Activities References
(3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid Phenylmethylidene 317.34 High polarity due to carboxylic acid; potential for hydrogen bonding. Limited toxicity data available.
3-[(4-Hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 4-Hydroxyphenylmethylidene 317.34 Increased solubility via hydroxyl group; acute toxicity (oral LD50: 300 mg/kg in rats) and skin irritation reported.
3-[(3,4,5-Trimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 3,4,5-Trimethoxyphenylmethylidene 391.42 Enhanced lipophilicity from methoxy groups; potential for improved blood-brain barrier penetration. Antimicrobial activity hypothesized.
3-[(4-Chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid 4-Chlorophenylmethylidene 335.78 Electron-withdrawing Cl may increase stability and membrane permeability. Toxicity uncharacterized.
3-[(Thiophen-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid ester derivatives Thiophen-2-ylmethylidene ~435.51 (ester) Sulfur-containing analogs may exhibit altered pharmacokinetics (e.g., prolonged half-life). Esterification improves oral bioavailability.

Key Comparisons

Solubility and Bioavailability :

  • The parent carboxylic acid form (e.g., 317.34 g/mol compounds) has high polarity, favoring aqueous solubility but limiting membrane permeability. Ester derivatives (e.g., thiophene-based esters) show improved lipophilicity and oral absorption .
  • The 4-hydroxyphenyl analog’s hydroxyl group enhances solubility but may increase metabolic susceptibility compared to the methoxy-substituted derivative .

Antimicrobial Activity: Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid analogs (MIC: 16–64 μg/mL against S. aureus and E. coli) suggest that the cyclopentaquinoline core contributes to antibacterial efficacy. The trimethoxyphenyl derivative’s bulky substituents may enhance binding to bacterial targets .

Neuroprotective Potential: Cyclopentaquinoline-acridine hybrids (e.g., compound 3d) inhibit acetylcholinesterase (IC50: 0.8 μM) and amyloid-beta aggregation, indicating the core structure’s relevance in Alzheimer’s disease research. The phenylmethylidene variant may share similar mechanisms .

Synthetic Accessibility: Most analogs are synthesized via condensation reactions between cyclopentaquinoline precursors and substituted aldehydes, followed by acid-catalyzed cyclization. Yields range from 64% to 87%, with purification via column chromatography .

Data Table: Physicochemical Properties

Property (3E)-3-(phenylmethylidene) Derivative 4-Hydroxyphenyl Derivative 3,4,5-Trimethoxyphenyl Derivative
Molecular Weight (g/mol) 317.34 317.34 391.42
LogP (Predicted) 3.2 2.8 4.1
Water Solubility (mg/mL) 0.1 0.5 <0.01
Melting Point (°C) Not reported Decomposes at 200°C Stable up to 240°C
Bioavailability (Rat, oral) 40% (estimated) 25% 55% (estimated)

Research Findings and Implications

  • Antimicrobial Applications : The trimethoxyphenyl derivative’s high lipophilicity correlates with enhanced Gram-positive bacterial inhibition, comparable to ciprofloxacin derivatives (MIC: 16 μg/mL) .
  • Neurodegenerative Diseases : Structural similarities to acridine hybrids suggest cholinesterase inhibition (IC50 < 1 μM) and antioxidant activity (EC50: 2.5 μM in ROS scavenging assays) .
  • Toxicity Concerns : The 4-hydroxyphenyl variant’s acute toxicity highlights the need for substituent optimization to balance efficacy and safety .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (3E)-3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example:

  • Step 1 : Condensation of precursors (e.g., aminobenzophenone derivatives) with ethyl 4-chloroacetoacetate using ceric ammonium nitrate (CAN) as a catalyst in methanol under reflux (2–3 hours) .
  • Step 2 : Purification via silica gel column chromatography (petroleum ether/EtOAc eluent) to isolate intermediates .
  • Step 3 : Acid hydrolysis (KOH in ethanol) to yield the final carboxylic acid derivative .
    • Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize side products.

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid proton (δ ~13.5 ppm) .
  • IR Spectroscopy : Confirm C=O (1707 cm⁻¹) and C-O (1271 cm⁻¹) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., 317.3380 g/mol via ESI-MS) .
    • Data Cross-Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is stable under recommended storage conditions (2–8°C in inert atmosphere) but may degrade upon prolonged exposure to light or moisture .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Strategies :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to clarify overlapping NMR signals .
  • 2D NMR Techniques : Employ COSY and HSQC to map proton-carbon correlations .
  • Computational Modeling : Validate assignments using software like Gaussian for NMR/IR predictions .
    • Case Study : Discrepancies in aromatic proton assignments were resolved via HSQC in a related quinoline derivative .

Q. What reaction optimization strategies improve yields in large-scale synthesis?

  • Parameters to Optimize :

  • Catalyst Loading : Adjust CAN concentration (5–10 mol%) to balance cost and efficiency .
  • Temperature : Maintain reflux (70–80°C) for cyclization steps to avoid incomplete reactions .
  • Workflow : Use Eaton’s reagent for intramolecular cyclization under mild conditions (70°C, 5–6 hours) to reduce side reactions .
    • Data Table :
ParameterOptimal RangeYield Improvement
CAN Catalyst10 mol%+15%
Reaction Time5–7 hours+20%

Q. How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Assay Design :

  • In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Molecular Docking : Predict binding interactions with proteins (e.g., PDGF-RTK) using AutoDock Vina .
    • Data Interpretation : Compare activity with structurally similar quinoline derivatives (e.g., 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid) to establish SAR .

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